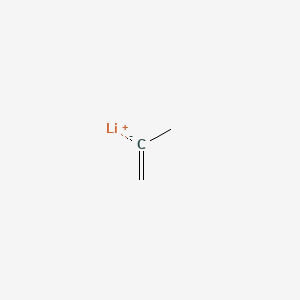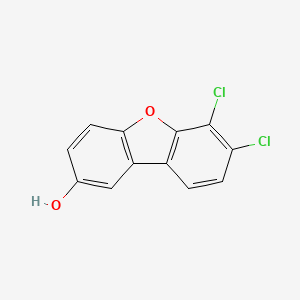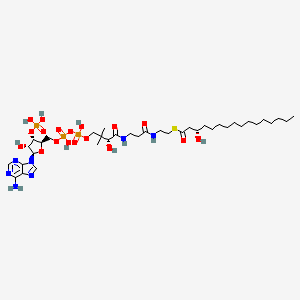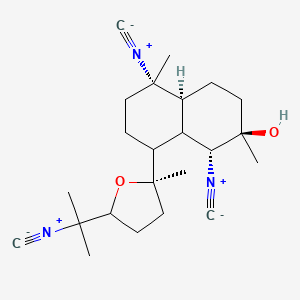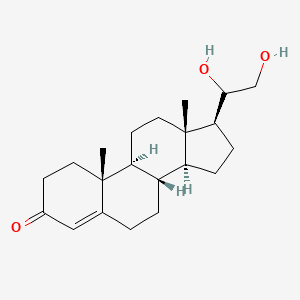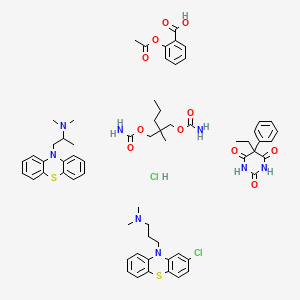
stilbostemin I 2''-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
stilbostemin I 2''-beta-D-glucopyranoside is a natural product found in Stemona tuberosa with data available.
Applications De Recherche Scientifique
Neuroprotection in Human Neuroblastoma Cells
Stilbostemin I 2'-beta-D-glucopyranoside, isolated from Stemona tuberosa roots, has shown significant protective effects against neurotoxicity in human neuroblastoma SH-SY5Y cells, indicating its potential as a neuroprotective agent (Lee, Sung, & Kim, 2006).
Antiplasmodial Activity
Inhibitory Effect on Plasmodium Falciparum
A study on Parthenocissus tricuspidata revealed that a new stilbene glycoside, piceid-(1→6)-β-d-glucopyranoside, demonstrated potential inhibition against Plasmodium falciparum, the causative agent of malaria, suggesting stilbostemin I 2'-beta-D-glucopyranoside could have similar effects (Son, Chung, Lee, & Moon, 2007).
Cytotoxic Activities
Cytotoxic Effects on Cancer Cell Lines
Phenol glycosides, similar in structure to stilbostemin I 2'-beta-D-glucopyranoside, isolated from rhubarb, have shown cytotoxic activities against human oral squamous cell carcinoma and salivary gland tumor cell lines, suggesting potential cancer therapeutic applications (Shi et al., 2001).
Propriétés
Nom du produit |
stilbostemin I 2''-beta-D-glucopyranoside |
|---|---|
Formule moléculaire |
C22H28O9 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H28O9/c1-28-14-8-13(9-15(10-14)29-2)21(17(24)12-6-4-3-5-7-12)31-22-20(27)19(26)18(25)16(11-23)30-22/h3-10,16-27H,11H2,1-2H3/t16-,17?,18-,19+,20-,21?,22+/m1/s1 |
Clé InChI |
CCGODXURPZCVAL-BTIADNNISA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)C(C(C2=CC=CC=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(C(C2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)O)O)OC |
Synonymes |
stilbostemin I 2''-beta-D-glucopyranoside stilbostemin I pyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



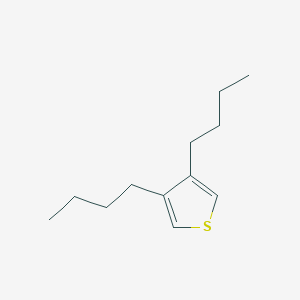
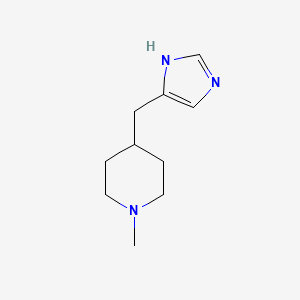
![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)
![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)
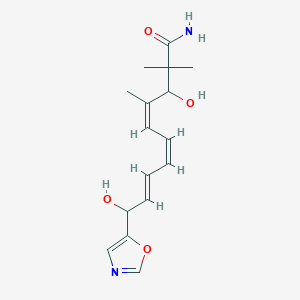
![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)
